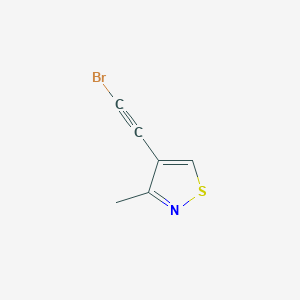

4-(2-Bromoethynyl)-3-methyl-1,2-thiazole

CAS No.: 2402829-71-2

Cat. No.: VC6929517

Molecular Formula: C6H4BrNS

Molecular Weight: 202.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402829-71-2 |

|---|---|

| Molecular Formula | C6H4BrNS |

| Molecular Weight | 202.07 |

| IUPAC Name | 4-(2-bromoethynyl)-3-methyl-1,2-thiazole |

| Standard InChI | InChI=1S/C6H4BrNS/c1-5-6(2-3-7)4-9-8-5/h4H,1H3 |

| Standard InChI Key | VBMWEQVMMWADEX-UHFFFAOYSA-N |

| SMILES | CC1=NSC=C1C#CBr |

Introduction

Structural and Molecular Characteristics

The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. In 4-(2-bromoethynyl)-3-methyl-1,2-thiazole, the sulfur and nitrogen occupy positions 1 and 2, respectively, with substituents at positions 3 (methyl) and 4 (2-bromoethynyl). The bromoethynyl group (-C≡C-Br) introduces significant reactivity due to the electron-withdrawing bromine atom and the triple bond’s susceptibility to electrophilic or nucleophilic attacks.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₆H₅BrN₂S, yielding a molecular weight of 217.09 g/mol. This aligns with brominated thiazoles, where bromine contributes approximately 79.9 g/mol to the total mass .

Spectroscopic Properties

While no experimental IR or NMR data exists for this compound, key spectral features can be extrapolated:

-

IR: A strong absorption band near 3280 cm⁻¹ for ≡C-H stretching of the ethynyl group, with C≡C stretching around 2100 cm⁻¹ . The thiazole ring’s C=N and C-S vibrations would appear near 1600 cm⁻¹ and 690 cm⁻¹, respectively .

-

¹H NMR: The methyl group at position 3 would resonate as a singlet near δ 2.5 ppm, while the ethynyl proton would appear as a singlet at δ 3.0–3.5 ppm.

Synthetic Pathways

The synthesis of 4-(2-bromoethynyl)-3-methyl-1,2-thiazole likely involves multi-step strategies common in heterocyclic chemistry:

Thiazole Ring Formation

The 1,2-thiazole core can be constructed via:

-

Hantzsch Thiazole Synthesis: Reaction of α-haloketones with thioamides. For example, chloroacetone (CH₃COCH₂Cl) and a thioamide derivative could yield the thiazole backbone .

-

Cyclization of Thioamides: As demonstrated in the synthesis of 2,3,4-trisubstituted thiazoles , hydrazine-carbothioamides may serve as precursors.

Chemical Reactivity

The bromoethynyl group dominates the compound’s reactivity:

Nucleophilic Substitution

The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, azides), forming ethynyl derivatives. For example:

This reactivity mirrors bromomethyl-thiazole systems.

Cycloaddition Reactions

The ethynyl triple bond may participate in [2+2] or [3+2] cycloadditions. For instance, reaction with nitrones could yield isoxazoline derivatives, expanding the compound’s utility in heterocyclic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume